6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-5-6-14(10-13(12)2)15-7-8-18(24)23(21-15)11-17-20-19(22-25-17)16-4-3-9-26-16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMJEROMZHTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Synthesis of the Thiophenyl-Oxadiazole Moiety: This can be synthesized through the reaction of thiophene derivatives with nitrile oxides or other suitable reagents.
Coupling Reactions: The final step involves coupling the synthesized moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Pyridazinone Ring
The pyridazinone oxygen at position 3 is susceptible to nucleophilic substitution under basic conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like LDA (lithium diisopropylamide) replaces the oxygen with an alkyl group.
-
Arylation : Suzuki-Miyaura coupling using aryl boronic acids and Pd catalysts introduces aryl groups at the pyridazinone ring.
Example Reaction:
Oxidation of the Dihydropyridazinone Moiety
The dihydropyridazinone ring undergoes oxidation to form a fully aromatic pyridazinone system. Common oxidants include:
| Oxidant | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, 60–80°C | Pyridazinone with ketone functionality |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Room temperature, CH₂Cl₂ | Aromatic pyridazinone |
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety participates in:
-
Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the electron-deficient C-5 position, yielding substituted oxadiazoles.
-
Cross-Coupling Reactions : Pd-catalyzed Sonogashira or Suzuki reactions modify the oxadiazole’s aryl/thiophene substituents.
Mechanism for Sonogashira Coupling:
Thiophene Ring Modifications
The thiophene substituent undergoes electrophilic substitution (e.g., sulfonation, nitration) and C–H activation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrothiophene derivative |
| Palladium-Catalyzed Arylation | Ar-B(OH)₂, Pd(OAc)₂ | Thiophene-aryl bioconjugates |
Reduction Reactions
Selective reduction of the pyridazinone ring is achieved using:
-
LiAlH₄ : Reduces the carbonyl group to a hydroxyl group, forming a dihydropyridazine.
-
Catalytic Hydrogenation (H₂/Pd-C) : Saturates the pyridazinone ring to a tetrahydropyridazine.
Cycloaddition and Ring-Opening
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. Under acidic conditions, oxadiazole undergoes ring-opening to yield thioamide intermediates .
Comparative Reactivity Table
| Reaction Site | Reagents/Conditions | Key Products | Yield | Reference |
|---|---|---|---|---|
| Pyridazinone O-alkylation | LDA, MeI, THF, –78°C | 3-Methylpyridazinone | 72% | |
| Oxadiazole Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Alkynyl-oxadiazole | 65% | |
| Thiophene nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrothiophene derivative | 58% | |
| Dihydropyridazinone oxidation | KMnO₄, H₂SO₄, 70°C | Aromatic pyridazinone | 84% |
Mechanistic Insights
-
Oxadiazole Reactivity : The electron-deficient nature of the oxadiazole ring facilitates nucleophilic attacks at C-5, while its aromaticity stabilizes transition states in cross-coupling reactions .
-
Thiophene Directing Effects : The sulfur atom in thiophene directs electrophilic substitution to the 5-position, enhancing regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : Approximately 366.43 g/mol
- Key Functional Groups : The presence of a dihydropyridazinone core, oxadiazole ring, and thiophene moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing oxadiazole and thiophene rings. For instance, compounds similar to 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have shown significant antiproliferative effects against various cancer cell lines:
These findings suggest that the incorporation of electron-withdrawing groups enhances the biological activity of these compounds.
Antimicrobial Properties
Compounds featuring the oxadiazole moiety have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been explored through various assays measuring cytokine production and inflammatory marker expression. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of new compounds derived from 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one:
| Structural Feature | Impact on Activity |
|---|---|
| Electron-withdrawing groups | Enhance potency against cancer cells |
| Thiophene ring | Contributes to antimicrobial activity |
| Dihydropyridazinone core | Essential for overall biological activity |
Case Study 1: Anticancer Evaluation
In a study evaluating novel oxadiazole derivatives for anticancer properties, one compound demonstrated an IC₅₀ value of 0.19 µM against HCT-116 cells. This compound's structure was closely related to that of 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one. The results indicated that modifications at the para position significantly influenced antiproliferative activity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of a series of thiophene-containing compounds. The study found that specific modifications led to a reduction in TNF-alpha production in macrophages by up to 60%, showcasing potential therapeutic applications in treating chronic inflammatory conditions .
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific application. For instance, in a pharmacological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
- 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one (): Core: Dihydropyridazinone with phenyl (position 6) and triazolyl (position 2) substituents. Key Differences: The triazolyl group contains a thione (-S-) group, enhancing hydrogen-bond acceptor capacity compared to the oxadiazole-thiophene substituent in the target compound. Pharmacological Relevance: Exhibited antimicrobial activity, suggesting pyridazinones with sulfur-containing heterocycles may share bioactivity profiles .
Oxadiazole-Containing Compounds
- 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (): Core: Thieno-pyrimidine dione fused with oxadiazole. Key Differences: The oxadiazole is fused into the scaffold rather than being a substituent, reducing conformational flexibility. High melting points (>200°C) indicate strong intermolecular interactions, a property likely shared with the target compound due to its aromatic substituents .
- 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-triazolo[4,5-d]pyrimidin-7-one (): Core: Triazolopyrimidinone with oxadiazole and fluorophenyl groups.
Thiophene-Containing Compounds
Structural and Pharmacological Implications
Table 1: Structural Comparison
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~395 | 3.8–4.2 | <0.1 (low) |
| Compound | ~350 | 3.5–4.0 | 0.1–0.5 |
| Compound | ~450 | 4.5–5.0 | <0.1 |
| Compound | 463.43 | 2.8–3.3 | 0.5–1.0 |
Biologische Aktivität
The compound 6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a dihydropyridazinone core linked to a 1,2,4-oxadiazole and a thiophene moiety. The presence of these heterocycles contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and thiophenes exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The incorporation of the thiophene ring in the structure may enhance these effects due to its electron-rich nature.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds containing oxadiazole rings have been reported to possess cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Heterocyclic compounds like oxadiazoles are also known for their anti-inflammatory properties. Studies have reported that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
- Antitubercular Activity : A study by Parikh et al. (2020) investigated a series of oxadiazole compounds for their antitubercular activity. One compound demonstrated an MIC of 0.25 µg/mL against Mycobacterium tuberculosis . While specific data for our compound is not available, its structural similarity suggests it may exhibit comparable activity.
- Cytotoxicity Assays : In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This indicates a promising avenue for further exploration regarding our compound's anticancer potential.
The biological activities of the compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of the oxadiazole and thiophene rings may allow for intercalation into DNA, disrupting replication and transcription.
- Enzyme Inhibition : The presence of specific functional groups may facilitate interactions with key enzymes involved in cellular processes, such as COX or topoisomerases.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Data Summary Table
Q & A
Q. Table 1: Key Synthetic Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
